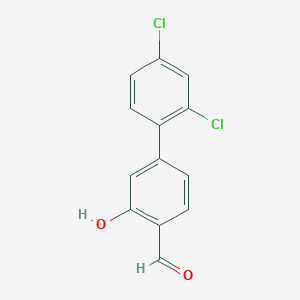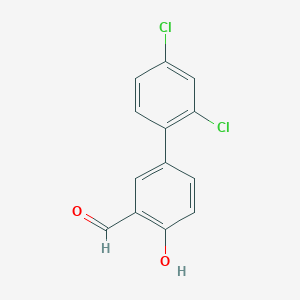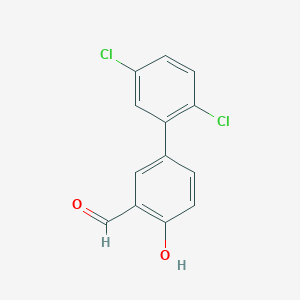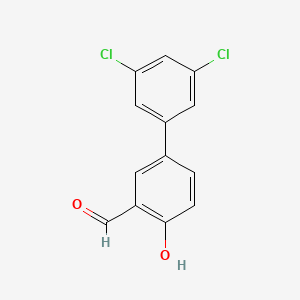
5-(2,4-Dichlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-2-formylphenol, 95% (CAS No. 1774-71-2) is an organic compound that is commonly used in scientific research and laboratory experiments. It is a colorless to pale yellow crystalline solid with a melting point of 97–99 °C. This compound is also known as 2,4-dichlorophenol formaldehyde (DCPF) and is used for a variety of purposes. It is a versatile compound that can be used in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the study of drug action and metabolism.
科学的研究の応用
5-(2,4-dichlorophenyl)-2-formylphenol, 95% is widely used in scientific research applications. It is used as a starting material in the synthesis of other compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (DCP). It is also used in the study of biochemical and physiological effects, and in the study of drug action and metabolism. In addition, it is used in the detection and identification of certain compounds, as well as in the synthesis of dyes and other compounds.
作用機序
5-(2,4-dichlorophenyl)-2-formylphenol, 95% is an organic compound that is known to act as a proton acceptor. This means that it can accept protons from other molecules, thus altering their properties. This mechanism of action is important in the study of biochemical and physiological effects, as well as in the study of drug action and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it is known to have an effect on the metabolism of certain compounds, as well as on the activity of certain enzymes. It is also known to have an effect on the production of certain hormones, such as cortisol. In addition, it has been shown to have an effect on the growth and development of certain cells, as well as on the immune system.
実験室実験の利点と制限
The use of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages and limitations. On the one hand, it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and can be used in a wide range of experiments. On the other hand, it is a relatively toxic compound and should be handled with care.
将来の方向性
The future directions of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% research are numerous. One potential direction is the further study of its biochemical and physiological effects. This could include further studies into its effect on the metabolism of certain compounds, as well as its effect on the activity of certain enzymes. Another potential direction is the further study of its use in the synthesis of other compounds. This could include the development of new methods for the synthesis of other compounds using this compound as a starting material. Additionally, further research into the potential toxicity of this compound could be conducted. Finally, further research into the potential applications of this compound, such as its use in the detection and identification of certain compounds, could be conducted.
合成法
The synthesis of 5-(2,4-dichlorophenyl)-2-formylphenol, 95% can be accomplished using a variety of methods. The most common method is the reaction of 2,4-dichlorophenol with formaldehyde in an alkaline medium. This reaction is usually carried out in aqueous solution at a temperature of around 80 °C. The reaction produces a white precipitate, which is then filtered and washed with water. The product can then be purified by recrystallization.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSUYNZRWSBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685279 |
Source


|
| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1261950-36-0 |
Source


|
| Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)